molecular formula C13H22N4O2 B5424228 N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide

N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide

Cat. No.: B5424228
M. Wt: 266.34 g/mol
InChI Key: QWBAEBCZJLIWBF-MNOVXSKESA-N
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Description

N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl ring, an ethoxyethyl group, and a pyrazole ring, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the ethoxyethyl group, and the construction of the pyrazole ring. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S*,2R*)-2-aminocyclobutyl]-2’-methoxy-3-biphenylcarboxamide
  • (1S,2R)-2-aminocyclobutyl-1-(2-ethoxyethyl)-3-methylpyrazole-5-carboxamide

Uniqueness

N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-3-19-7-6-17-12(8-9(2)16-17)13(18)15-11-5-4-10(11)14/h8,10-11H,3-7,14H2,1-2H3,(H,15,18)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBAEBCZJLIWBF-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C)C(=O)NC2CCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C(=CC(=N1)C)C(=O)N[C@H]2CC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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